
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: is a synthetic peptide composed of multiple alanine residues and a single serine residue. Peptides like this one are often used in scientific research to study protein structure and function, as well as in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using acidic or basic conditions.
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Various amino acid derivatives and coupling reagents are used in SPPS.
Major Products
Hydrolysis: Produces individual amino acids such as alanine and serine.
Oxidation: Produces oxidized serine residues.
Substitution: Produces modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: has several applications in scientific research:
Protein Structure Studies: Used as a model peptide to study protein folding and stability.
Enzyme Substrates: Serves as a substrate for various proteolytic enzymes to study enzyme kinetics and specificity.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine depends on its specific application. In general, peptides interact with proteins, enzymes, and receptors through various molecular interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: can be compared with other similar peptides, such as:
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: Lacks the serine residue, making it less hydrophilic.
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-serine: Contains an additional serine residue, increasing its hydrophilicity and potential for hydrogen bonding.
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-glycine: Substitutes one alanine with glycine, affecting the peptide’s flexibility and conformation.
These comparisons highlight the unique properties of This compound , such as its specific amino acid sequence and the presence of a serine residue, which can influence its interactions and applications in research and industry.
Propriétés
Numéro CAS |
299185-32-3 |
|---|---|
Formule moléculaire |
C24H42N8O10 |
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H42N8O10/c1-9(25)17(34)32-16(8-33)23(40)30-14(6)21(38)28-12(4)19(36)26-10(2)18(35)27-11(3)20(37)29-13(5)22(39)31-15(7)24(41)42/h9-16,33H,8,25H2,1-7H3,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,30,40)(H,31,39)(H,32,34)(H,41,42)/t9-,10-,11-,12-,13-,14-,15-,16-/m0/s1 |
Clé InChI |
ZQQIQFXYOHVKIP-XYWFBWCISA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

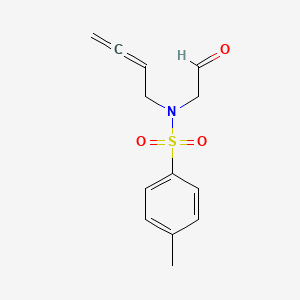
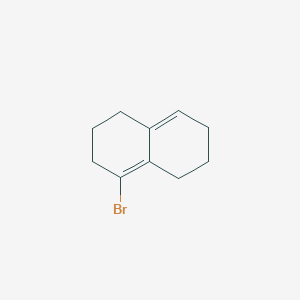

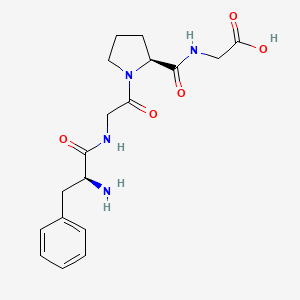
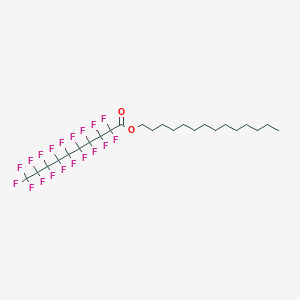
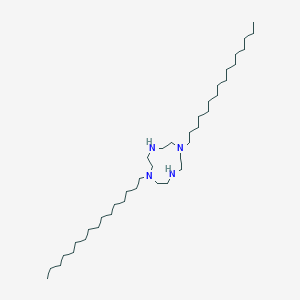
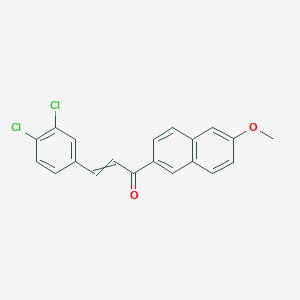
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
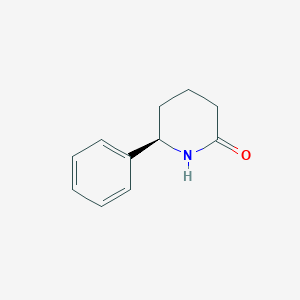
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
